(Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide
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Overview
Description
(Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Chlorination and Ethylation:
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Antimicrobial Activity: Thiazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential inhibitors of various enzymes, making them candidates for drug development.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide: Unique due to its specific substituents and structure.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as (Z)-N-(4-chloro-3-methyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide.
Uniqueness
Structural Features: The combination of chloro, ethyl, and formyl groups on the thiazole ring, along with the benzenesulfonamide moiety, gives it unique chemical and biological properties.
Biological Activity: Its specific substituents may confer unique biological activities compared to other thiazole derivatives.
Properties
IUPAC Name |
(NZ)-N-(4-chloro-3-ethyl-5-formyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-2-15-11(13)10(8-16)19-12(15)14-20(17,18)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQKRUGZHJUJIL-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=NS(=O)(=O)C2=CC=CC=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=C(S/C1=N\S(=O)(=O)C2=CC=CC=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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